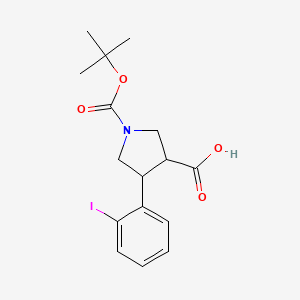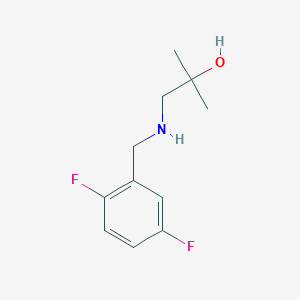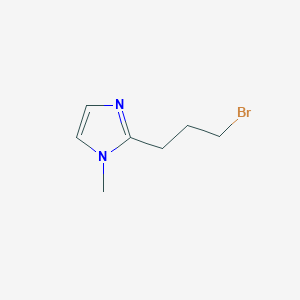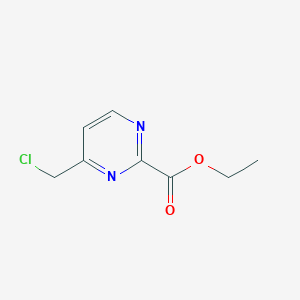
Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with an iodophenyl group and a carboxylic acid group. The Boc group, which stands for tert-butoxycarbonyl, is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Iodophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl iodide is coupled with a boronic acid derivative.
Protection of the Amine Group: The amine group on the pyrrolidine ring is protected using the Boc group, typically through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Introduction of the Carboxylic Acid Group: This can be achieved through various methods, including oxidation of an alcohol group or hydrolysis of an ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to introduce the iodophenyl group.
Bases: Such as triethylamine or sodium hydroxide, used in various steps including the protection of the amine group.
Acids: Such as hydrochloric acid or trifluoroacetic acid, used for deprotection of the Boc group.
Major Products Formed
Substituted Pyrrolidines: Resulting from nucleophilic substitution reactions.
Alcohols and Carboxylates: Resulting from reduction and oxidation reactions, respectively.
Free Amines: Resulting from deprotection reactions.
Wissenschaftliche Forschungsanwendungen
Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of fine chemicals and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and other proteins. The iodophenyl group can participate in halogen bonding interactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions with basic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-(+/-)-trans-4-(2-bromophenyl)-pyrrolidine-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
Boc-(+/-)-trans-4-(2-chlorophenyl)-pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
Boc-(+/-)-trans-4-(2-fluorophenyl)-pyrrolidine-3-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Boc-(+/-)-trans-4-(2-iodophenyl)-pyrrolidine-3-carboxylic acid makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can lead to different reactivity and interactions with molecular targets. This can result in unique biological activity and chemical properties that are not observed with other halogenated compounds.
Eigenschaften
IUPAC Name |
4-(2-iodophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQRQKRSNILXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12101019.png)

![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)
![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)

![7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B12101041.png)
![6-amino-2-[[2-[[6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide](/img/structure/B12101046.png)
